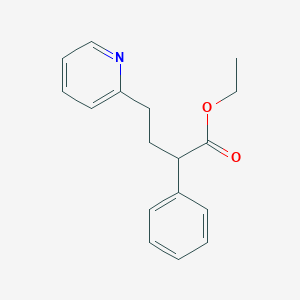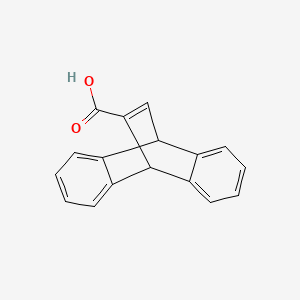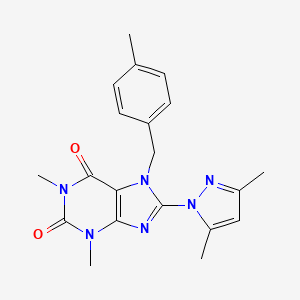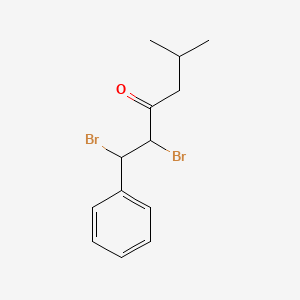![molecular formula C15H22N2O2 B11962696 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane CAS No. 73825-80-6](/img/structure/B11962696.png)
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane typically involves the construction of the bicyclic core followed by the introduction of the ethoxy and methoxy substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic asymmetric synthesis and the use of chiral auxiliaries can be employed to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with nitrogen atoms, used in the synthesis of tropane alkaloids.
8-Oxabicyclo[3.2.1]octane: A bicyclic compound with an oxygen atom, used in the synthesis of natural products.
Uniqueness
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[32Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
73825-80-6 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
8-(4-ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-13-6-5-12(11-14(13)18-2)15-16-7-4-8-17(15)10-9-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
QPDYWPHYSFTVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2N3CCCN2CC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)






![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)






